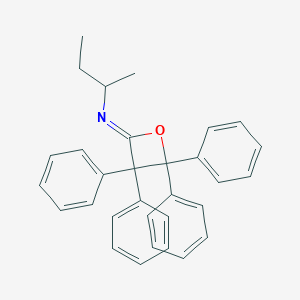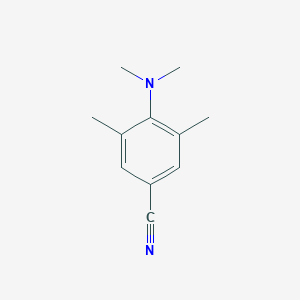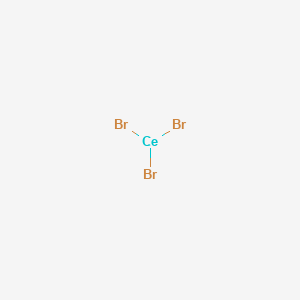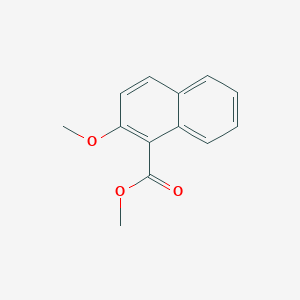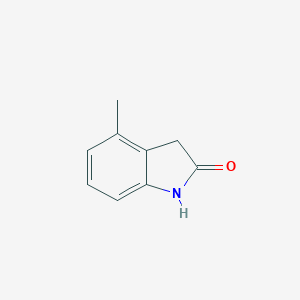
4-甲基吲哚啉-2-酮
描述
4-Methylindolin-2-one is a specialty chemical . It has a CAS number of 13220-46-7 and a molecular weight of 147.18 .
Synthesis Analysis
Indolin-2-one derivatives have been synthesized for bioactive molecules research . A study reported the synthesis of three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety . Another research mentioned the synthesis of 4-(2-hydroxyethyl)indolin-2-one .Molecular Structure Analysis
The molecular structure of 4-Methylindolin-2-one is represented by the linear formula C9H9NO . For a comprehensive molecular structure analysis, techniques such as X-ray diffraction, MicroED, and other state-of-the-art analytical methods can be used .Chemical Reactions Analysis
A study mentioned the photoinduced amination process involving ethyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate as a model substrate .Physical And Chemical Properties Analysis
4-Methylindolin-2-one is a solid at room temperature . Its IUPAC name is 4-methyl-1,3-dihydroindol-2-one . For a comprehensive analysis of its physical and chemical properties, various analytical methods can be employed .科学研究应用
Neuroscience Research: Brain Metabolite Dynamics
4-Methylindolin-2-one is studied for its role in the brain’s metabolic processes. Research has shown that indole and its metabolites, including 4-Methylindolin-2-one, are present in the brain and may influence neurological functions . This compound is being investigated for its potential as a biomarker for neurological diseases due to its ability to cross the blood-brain barrier and its presence in brain tissue .
Microbiota-Host Interaction Studies
The gut microbiota produces bioactive molecules that facilitate interaction with the host. 4-Methylindolin-2-one, as a metabolite of indole, is part of this complex interaction. It’s being researched for its role in the gut-brain axis and its potential impact on host health, including its involvement in the metabolism and distribution of indole .
Pharmacology: Drug Metabolism
In pharmacological studies, 4-Methylindolin-2-one is examined for its metabolic pathways and interactions with cytochrome enzymes. The upregulation of genes like CYP1A2 and CYP2A5 in the presence of indole metabolites, including 4-Methylindolin-2-one, highlights its significance in drug metabolism and detoxification processes .
Medicinal Chemistry: Alzheimer’s Disease Treatment
Derivatives of 4-Methylindolin-2-one have been synthesized and evaluated for their potential as acetylcholine esterase (AChE) inhibitors, which are used in the treatment of Alzheimer’s Disease (AD). These compounds are designed based on the structural feature of donepezil, a known AChE inhibitor, and show promise in inhibiting AChE activity .
Antioxidant Research: Free Radical Scavenging
While most derivatives of 4-Methylindolin-2-one exhibit weak scavenging activity, they are still of interest in antioxidant research. The compound’s ability to scavenge free radicals is being explored, which could have implications for diseases where oxidative stress plays a role .
Oncology: Anticancer Agent Development
Some derivatives of 4-Methylindolin-2-one have shown strong cytotoxicity against various human cancer cell lines, indicating potential as anticancer agents. One particular compound, identified as 5g, exhibited IC50 values lower than adriamycin, a positive control, making it a promising candidate for further development in cancer treatment .
作用机制
安全和危害
属性
IUPAC Name |
4-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-8-7(6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRZZPHRQZGXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503240 | |
| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylindolin-2-one | |
CAS RN |
13220-46-7 | |
| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






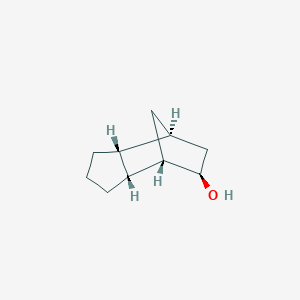
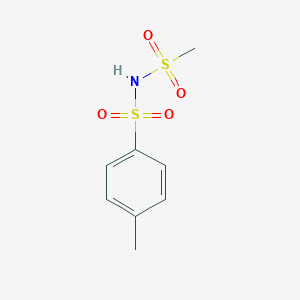

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

